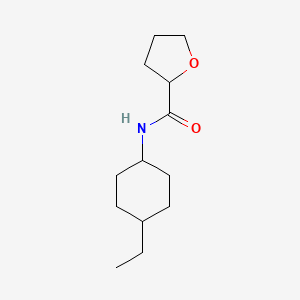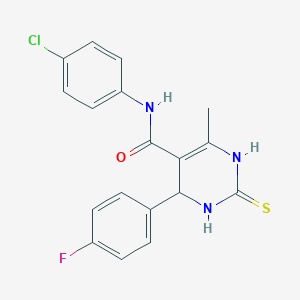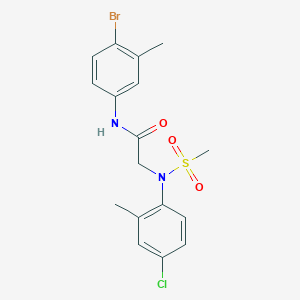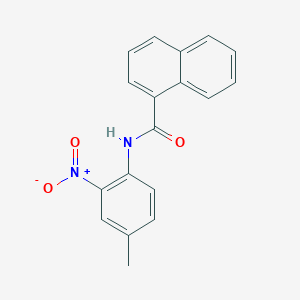![molecular formula C34H28N4O2 B4936670 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine](/img/structure/B4936670.png)
5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine, also known as PDDA, is a heterocyclic compound that has been widely used in scientific research. This compound is a derivative of dibenzazepine and has shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine is not fully understood, but it is believed to interact with various cellular targets such as DNA, RNA, and proteins. 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB pathway. 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has also been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus.
Biochemical and Physiological Effects:
5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has also been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cells. In addition, 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of various signaling pathways.
Advantages and Limitations for Lab Experiments
5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been shown to have low toxicity and can be used at high concentrations without affecting cell viability. However, 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has some limitations as well. It has poor solubility in water, which can make it difficult to use in aqueous solutions. In addition, 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine. One area of research is the development of 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine and its interaction with cellular targets. Furthermore, 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine can be used as a starting point for the development of new drugs for the treatment of cancer, inflammation, and viral infections. Overall, 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has shown great potential in scientific research and is a promising compound for future studies.
Synthesis Methods
The synthesis of 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine involves the reaction of 1,4-dibromobenzene and piperazine in the presence of potassium carbonate. The reaction takes place at high temperature and produces a yellow crystalline product, which is then purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has been extensively used in scientific research due to its unique chemical structure and properties. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. 5,5'-(1,4-piperazinediyldicarbonyl)bis-5H-dibenzo[b,f]azepine has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for various chemical reactions.
properties
IUPAC Name |
[4-(benzo[b][1]benzazepine-11-carbonyl)piperazin-1-yl]-benzo[b][1]benzazepin-11-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O2/c39-33(37-29-13-5-1-9-25(29)17-18-26-10-2-6-14-30(26)37)35-21-23-36(24-22-35)34(40)38-31-15-7-3-11-27(31)19-20-28-12-4-8-16-32(28)38/h1-20H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFBFIIYBUDXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42)C(=O)N5C6=CC=CC=C6C=CC7=CC=CC=C75 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Dibenzo[B,F]azepin-5-YL[4-(5H-dibenzo[B,F]azepin-5-ylcarbonyl)piperazino]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-2-fluorobenzene](/img/structure/B4936614.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4936617.png)

![(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B4936632.png)
![4-cyano-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B4936647.png)
![5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4936648.png)
![N-(4-isopropylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4936662.png)


![1-(4-methoxyphenyl)-4-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4936677.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4936691.png)